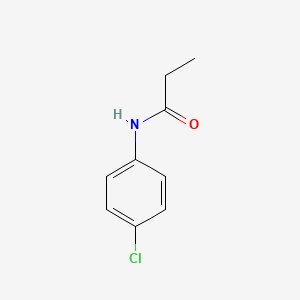

N-(4-Chlorophenyl)propanamide

Description

Structure

3D Structure

Properties

CAS No. |

2759-54-8 |

|---|---|

Molecular Formula |

C9H10ClNO |

Molecular Weight |

183.63 g/mol |

IUPAC Name |

N-(4-chlorophenyl)propanamide |

InChI |

InChI=1S/C9H10ClNO/c1-2-9(12)11-8-5-3-7(10)4-6-8/h3-6H,2H2,1H3,(H,11,12) |

InChI Key |

FFHGCIYKPNISDY-UHFFFAOYSA-N |

SMILES |

CCC(=O)NC1=CC=C(C=C1)Cl |

Canonical SMILES |

CCC(=O)NC1=CC=C(C=C1)Cl |

Other CAS No. |

2759-54-8 |

Pictograms |

Irritant |

Synonyms |

4-chloropropionanilide |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of N 4 Chlorophenyl Propanamide

Established Synthetic Pathways for N-(4-Chlorophenyl)propanamide

The creation of the amide bond in this compound is fundamentally rooted in well-established amidation reactions. These methods have been refined over time, with recent efforts focusing on improving efficiency and sustainability.

Conventional Amidation Reactions and Mechanistic Considerations

The most traditional and widely practiced method for synthesizing this compound involves the reaction of 4-chloroaniline (B138754) with a propanoyl derivative. A common approach is the Schotten-Baumann reaction, which utilizes an acyl chloride, specifically propanoyl chloride. diva-portal.org

Reaction Mechanism: The reaction proceeds via a nucleophilic acyl substitution mechanism.

Activation: The carboxylic acid (propanoic acid) is first converted to a more reactive acylating agent, such as propanoyl chloride, often using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. diva-portal.orgscispace.com This step increases the electrophilicity of the carbonyl carbon.

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 4-chloroaniline attacks the electrophilic carbonyl carbon of the propanoyl chloride. This forms a tetrahedral intermediate.

Elimination: The intermediate collapses, reforming the carbonyl double bond and eliminating the chloride ion as a leaving group.

Deprotonation: A base, often a tertiary amine like pyridine (B92270) or even another molecule of 4-chloroaniline, removes a proton from the nitrogen atom to yield the final stable amide, this compound, and a hydrochloride salt. prepchem.com

Alternatively, coupling reagents can be used to facilitate the direct reaction between propanoic acid and 4-chloroaniline. Reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activate the carboxylic acid by forming a highly reactive O-acylisourea intermediate. ucl.ac.ukresearchgate.netnih.gov This intermediate is then readily attacked by the amine. The addition of additives like 1-hydroxybenzotriazole (B26582) (HOBt) can further enhance the reaction by forming an active ester, minimizing side reactions and potentially epimerization in chiral substrates. nih.gov

A general procedure for the synthesis of a chlorinated propanamide derivative involves dissolving 4-chloroaniline in a solvent like chloroform, adding pyridine, and then adding the corresponding acyl chloride dropwise while controlling the temperature. prepchem.com

Green Chemistry Approaches in Propanamide Synthesis

Conventional amidation methods often generate significant chemical waste from stoichiometric activating agents and hazardous solvents. ucl.ac.ukacs.org In response, green chemistry principles have driven the development of more sustainable alternatives.

One notable approach is the use of boric acid as a catalyst for the amidation of carboxylic acids with urea (B33335) or amines. scispace.comresearchgate.net This method can be performed under solvent-free conditions, involving the simple trituration and heating of the reactants, which significantly reduces waste. scispace.com The process is quick, efficient, and utilizes an inexpensive and readily available catalyst. researchgate.net

Another green strategy involves the direct amidation of esters with amines. While arylamines like 4-chloroaniline are less nucleophilic, making this transformation challenging, catalytic methods have been developed to overcome this. acs.org For instance, lipase-mediated amidation in aqueous environments represents a significant advancement. mdpi.comsemanticscholar.org Novozym 435, an immobilized lipase, has been shown to catalyze the amidation of anilines efficiently at room temperature, with the added benefit of being reusable for multiple cycles. mdpi.comsemanticscholar.org More recent innovations include photocatalytic methods using Covalent Organic Frameworks (COFs) to synthesize amides directly from alcohols under mild conditions, further revolutionizing sustainable amide production. dst.gov.in

| Method | Reactants | Reagents/Catalyst | Conditions | Key Advantages |

| Conventional Amidation | 4-chloroaniline, Propanoyl chloride | Pyridine (base) | Chloroform, 10-35°C | Well-established, generally high yield. prepchem.com |

| Coupling Reagent Method | 4-chloroaniline, Propanoic acid | EDC, HOBt, DMAP | CH₂Cl₂ | Good for electron-deficient amines. nih.gov |

| Boric Acid Catalysis | Carboxylic Acid, Urea/Amine | Boric Acid | Solvent-free, 160–180°C | Environmentally friendly, simple procedure. scispace.comresearchgate.net |

| Enzymatic Amidation | Aniline (B41778), 1,3-Diketone | Novozym 435 | Water, Room Temperature | Green solvent, mild conditions, reusable catalyst. mdpi.comsemanticscholar.org |

| Photocatalysis | Alcohol, Amine | Covalent Organic Framework (COF) | Red light irradiation | Sustainable, high efficiency, mild conditions. dst.gov.in |

Derivatization Strategies and Structural Modification

The this compound scaffold is a versatile template for creating a diverse range of analogues and congeners. These modifications are crucial for exploring structure-activity relationships in fields like medicinal and agricultural chemistry.

Synthesis of this compound Analogues and Congeners

Structural modifications of this compound can be achieved by altering either the chlorophenyl ring or the propanamide side chain. For example, bromination of the propanamide backbone at the α-carbon using N-bromosuccinimide (NBS) yields 2-bromo-N-(4-chlorophenyl)propanamide, a versatile intermediate for further nucleophilic substitution reactions.

More complex analogues have been synthesized for various research applications. The synthesis of 2,3-dichloro-N-(4-chlorophenyl)propanamide is achieved by reacting 4-chloroaniline with 2,3-dichloropropionyl chloride. prepchem.com Other examples include attaching larger, more complex groups to the propanamide nitrogen or incorporating the this compound moiety into larger molecular frameworks, such as in the synthesis of benzoxaborole derivatives. acs.org

A selection of synthesized analogues demonstrates the chemical tractability of the core structure:

| Compound Name | Structural Modification from Parent Compound |

| 2-Bromo-N-(4-chlorophenyl)propanamide | Bromine atom at the C2 position of the propanamide chain. |

| 2,3-Dichloro-N-(4-chlorophenyl)propanamide | Chlorine atoms at the C2 and C3 positions of the propanamide chain. prepchem.com |

| 3-(1,3-Dihydro-1-hydroxy-2,1-benzoxaborol-7-yl)-N-(4-chlorophenyl)propanamide | Benzoxaborole group attached to the C3 position of the propanamide chain. acs.org |

| N-(2-Benzoyl-4-chlorophenyl)propanamide | A benzoyl group is added to the phenyl ring at the position ortho to the amide nitrogen. |

| N-(4-Chlorophenyl)-2-[(3-(3,4,5-trimethoxybenzyl)-4(3H)-quinazolinon-2-yl)thio)acetamide | The propanamide is replaced with a larger acetamide (B32628) group linked to a quinazolinone heterocycle. researchgate.nettandfonline.com |

Regioselective and Stereoselective Synthetic Considerations in Amide Scaffolds

Controlling the precise three-dimensional structure and the position of functional groups is a key challenge in modern organic synthesis.

Regioselectivity refers to the control of where a chemical reaction occurs on a molecule with multiple potential reaction sites. In the context of anilide synthesis, this is particularly relevant when modifying the aromatic ring. For instance, copper-catalyzed C-H bond functionalization has been developed for the meta-olefination of anilides. nih.gov By choosing the appropriate directing group and catalyst system, it is possible to selectively introduce substituents at the meta position of the phenyl ring, a traditionally difficult transformation. nih.gov Similarly, ortho-substituted anilides can lead to selective functionalization at the remaining meta position. nih.gov

Stereoselectivity involves controlling the formation of stereoisomers. While this compound itself is not chiral, the synthesis of its derivatives or other amide scaffolds often requires precise control of stereochemistry. The development of methods for the enantioselective synthesis of atropisomeric amides—molecules with hindered rotation around a C-N bond—highlights the advances in this area. nih.govresearchgate.net Amine-catalyzed arene-forming aldol (B89426) condensations have been used to create axially chiral aromatic amides with excellent stereoselectivity. nih.gov Furthermore, strategies based on intramolecular acyl transfer have enabled the synthesis of C-N atropisomeric amides as single, pure diastereoisomers. researchgate.net Such methods, which often operate under kinetic control, are crucial for producing conformationally stable and spatially organized chiral molecules. nih.govresearchgate.net

Advanced Catalytic Systems in this compound Synthesis

The development of advanced catalytic systems has been instrumental in overcoming the limitations of traditional amidation reactions, offering milder conditions, higher atom economy, and broader substrate scope. ucl.ac.ukresearchgate.net

Boron-based catalysts , such as phenylboronic acid and its derivatives, have emerged as effective promoters for the direct amidation of carboxylic acids. mdpi.com These catalysts activate the carboxylic acid, facilitating the reaction with less nucleophilic amines like anilines. mdpi.com

Transition metal catalysts are widely employed.

Nickel-catalyzed systems, particularly with N-heterocyclic carbene (NHC) ligands, are effective for the amidation of esters and the transamidation of existing amides. mdpi.comresearchgate.net These air- and moisture-stable half-sandwich nickel(II)-NHC complexes can selectively cleave N-C(O) bonds. researchgate.net

Palladium-catalyzed cross-coupling of phenyl esters and anilines offers another route to aryl amides, sometimes under milder conditions than other methods. mdpi.com

Copper-catalyzed reactions have been developed for regioselective C-H functionalization of anilides. nih.gov

Rhodium and Cobalt complexes have been tailored for various C-H amidation reactions, enabling the formation of C-N bonds by inserting a nitrene into a C-H bond under mild conditions. acs.orgmdpi.com

Organocatalysis provides a metal-free alternative. For example, trifluoroethanol has been used to catalyze the amidation of unactivated methyl esters. mdpi.com Additionally, "Umpolung Amide Synthesis" (UmAS), a novel paradigm that reacts α-fluoronitroalkanes with N-aryl hydroxylamines using only a simple Brønsted base, allows for the epimerization-free synthesis of N-aryl amides. nih.govacs.org

These advanced systems represent a significant shift towards more efficient and sustainable chemical manufacturing, enabling the synthesis of complex amides like this compound and its derivatives with greater precision and lower environmental impact. acs.org

Homogeneous and Heterogeneous Catalysis Applications

Catalytic methods for amide bond formation provide efficient pathways to this compound, often under milder conditions and with higher atom economy than classical methods. Both homogeneous and heterogeneous catalysts have been successfully employed.

Homogeneous Catalysis

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, offers high activity and selectivity. Nickel and palladium complexes are prominent catalysts for N-arylation reactions. A mild method for amide N-arylation has been developed using a combination of nickel and photoredox catalysis, which facilitates the challenging C-N reductive elimination step at moderate temperatures. escholarship.org This approach shows broad substrate scope, tolerating various functional groups. escholarship.org

Another strategy involves the use of well-defined, single-component nickel(0) complexes. For instance, a (BINAP)Ni(η²-NC-Ph) complex has been shown to be a highly active catalyst for the amination of aryl chlorides with primary aliphatic amines. acs.org While not demonstrated specifically for propanamide, this system is effective for coupling aryl chlorides, such as 4-chlorobenzotrifluoride, with amines, achieving quantitative conversion in short reaction times at room temperature. acs.org Palladium-catalyzed methods are also widely used for the synthesis of amides from aryl halides, offering a reliable route to N-aryl amides under mild conditions. acs.org

Heterogeneous Catalysis

Heterogeneous catalysts are advantageous due to their ease of separation, recovery, and recycling. researchgate.net Metal oxides have been investigated for the direct synthesis of amides from carboxylic acids and amines. In a study on the synthesis of the closely related N-phenylpropionamide from propanoic acid and aniline, various metal oxides were tested. rsc.orgresearchgate.net The results indicated that the catalytic activity is dependent on both the chemical and structural properties of the oxide. researchgate.netrsc.org The reaction is proposed to proceed via a Langmuir-Hinshelwood mechanism, where the adsorption and desorption of reactants on the catalyst surface are the rate-determining steps. researchgate.netrsc.org

The table below summarizes the catalytic performance of different metal oxides in the synthesis of N-phenylpropionamide, a structural analog of this compound.

| Catalyst | Surface Area (m²/g) | Reaction Rate (mmol g⁻¹ h⁻¹) | Reference |

|---|---|---|---|

| γ-Al₂O₃ | 145 | 1.5 | rsc.org |

| CeO₂ | 110 | 1.8 | rsc.org |

| ZrO₂ | 39 | 1.2 | rsc.org |

| TiO₂ (P25) | 50 | 2.5 | rsc.orgresearchgate.net |

Among the tested materials, TiO₂ (P25) demonstrated the highest surface reactivity for the amidation reaction. rsc.org Other heterogeneous systems, such as copper(II) supported on alumina (B75360) (Cu(II)/Al₂O₃), have also been shown to be effective for the N-arylation of cyclic amides. nih.gov More recently, magnetic nanoparticles have been used as a support for palladium catalysts (e.g., Fe₃O₄@APPA-Pd(II)), which facilitate aminocarbonylation reactions of aryl halides to produce esters and amides with good to excellent efficiency and allow for easy magnetic recovery of the catalyst. jsynthchem.com

Photocatalytic and Electrocatalytic Approaches for Amide Bond Formation

In line with the principles of green chemistry, photocatalytic and electrocatalytic methods are emerging as powerful tools for amide bond formation, utilizing light or electrical energy to drive reactions.

Photocatalysis

Photocatalysis can enable amide synthesis under very mild conditions. For example, the synthesis of amides has been achieved in deep eutectic solvents (DES) using a photocatalyst. ua.es This system has been shown to successfully transform anilines, including 4-chloroaniline, into the corresponding amides with good selectivity. ua.es The proposed mechanism often involves the generation of radical intermediates facilitated by the photocatalyst upon light absorption. rsc.orgbeilstein-journals.org

Heterogeneous photocatalysis using semiconductors like titanium dioxide (TiO₂) is a well-established method for various organic transformations. researchgate.netrsc.org While often studied for degradation, these systems can be tuned for synthesis. For instance, platinized TiO₂ has been used for the N-alkylation of amines. rsc.org The development of photocatalytic systems for the direct coupling of carboxylic acids and amines is an active area of research, aiming to replace traditional methods that require stoichiometric activating agents. rsc.org

Electrocatalysis

Electrochemical methods offer a reagent-free approach to activate substrates. The electrochemical oxidation of 4-chloroaniline has been investigated, demonstrating that anodically generated intermediates can react with nucleophiles to form new bonds. rsc.org In the presence of arylsulfinic acids, this method yields N-(4-chlorophenyl)benzenesulfonamide, showcasing the formation of a C-N bond through an electrochemical process. rsc.org

Direct electrochemical amidation reactions are also being developed. Supporting documentation for one study details a procedure for the synthesis of N-benzyl-3-(4-chlorophenyl)propanamide via an electrochemical amidation method, highlighting the direct applicability of this technique to complex amide structures. rsc.org These electrosynthetic methods often proceed at room temperature in undivided cells with simple electrodes (e.g., graphite), representing a sustainable and scalable alternative for amide synthesis. researchgate.netbeilstein-journals.org

Spectroscopic and Advanced Characterization Methodologies for N 4 Chlorophenyl Propanamide

Nuclear Magnetic Resonance (NMR) Spectroscopic Techniques

NMR spectroscopy stands as a cornerstone for the structural elucidation of organic molecules, including N-(4-Chlorophenyl)propanamide. slideshare.net This technique probes the magnetic properties of atomic nuclei, offering rich information about the chemical environment of each atom within the molecule. slideshare.net

Advanced 1D and 2D NMR Pulse Sequences for Structural Elucidation

One-dimensional (1D) NMR, specifically ¹H and ¹³C NMR, provides fundamental information about the structure of this compound. In ¹H NMR, the number of signals corresponds to the number of chemically non-equivalent protons, their integration reveals the ratio of protons, and the splitting patterns, governed by the n+1 rule, indicate the number of neighboring protons. youtube.com For the propanamide moiety, one would expect a triplet for the methyl (CH₃) group protons, a quartet for the methylene (B1212753) (CH₂) group protons, and a broad singlet for the amide (NH) proton. youtube.comdocbrown.info The aromatic protons on the 4-chlorophenyl ring would appear as a set of doublets due to their coupling.

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), offer deeper insights by revealing correlations between nuclei. libretexts.orguniv-lille1.fr

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. univ-lille1.fr A COSY spectrum of this compound would show cross-peaks connecting the signals of the CH₃ and CH₂ protons of the propanamide group, confirming their connectivity. It would also show correlations between the ortho and meta protons on the chlorophenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates the chemical shifts of protons directly attached to carbon atoms. libretexts.org An HSQC spectrum would display cross-peaks linking each proton signal to the signal of the carbon to which it is bonded. This is invaluable for assigning the ¹³C NMR spectrum definitively.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. This can provide information about the molecule's conformation and stereochemistry.

| ¹H NMR Data for this compound Moiety | |

| Proton Environment | Expected Chemical Shift (ppm) |

| CH₃ (propanamide) | ~1.1-1.3 (triplet) |

| CH₂ (propanamide) | ~2.2-2.5 (quartet) |

| NH (amide) | ~7.5-8.5 (broad singlet) |

| Aromatic CH (ortho to Cl) | ~7.2-7.4 (doublet) |

| Aromatic CH (meta to Cl) | ~7.5-7.7 (doublet) |

| ¹³C NMR Data for this compound Moiety | |

| Carbon Environment | Expected Chemical Shift (ppm) |

| CH₃ (propanamide) | ~9-11 |

| CH₂ (propanamide) | ~29-31 |

| C=O (amide) | ~172-174 |

| Aromatic C-Cl | ~128-130 |

| Aromatic CH | ~120-130 |

| Aromatic C-N | ~137-139 |

Solid-State NMR Applications in this compound Studies

While solution-state NMR provides detailed information about molecules in solution, solid-state NMR (ssNMR) is a powerful tool for studying the structure and dynamics of molecules in their crystalline or amorphous solid forms. nih.gov Techniques like Magic Angle Spinning (MAS) are employed to average out anisotropic interactions that would otherwise lead to very broad spectral lines. nih.gov

For this compound, ssNMR could be used to:

Determine the presence of different polymorphs (different crystalline forms of the same compound).

Investigate intermolecular interactions, such as hydrogen bonding involving the amide group, in the solid state.

Characterize the molecular conformation adopted in the crystal lattice.

Study molecular dynamics, such as the rotation of the phenyl group or the motion of the propanamide chain.

Mass Spectrometric Approaches

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is a highly sensitive method used for determining the molecular weight of a compound and for gaining structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, which allows for the determination of the elemental composition of a molecule. nih.gov For this compound (C₉H₁₀ClNO), the theoretical monoisotopic mass is 183.04509 Da. uni.lu HRMS can measure this mass with high precision, typically to within a few parts per million (ppm), which helps to confirm the molecular formula and distinguish it from other compounds with the same nominal mass. nih.govuni.lu

| Adduct | m/z |

| [M+H]⁺ | 184.05237 |

| [M+Na]⁺ | 206.03431 |

| [M-H]⁻ | 182.03781 |

| [M+NH₄]⁺ | 201.07891 |

| [M+K]⁺ | 222.00825 |

| Predicted collision cross section (CCS) values are also available for these adducts. uni.lu |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, typically by selecting a precursor ion of a specific m/z, fragmenting it, and then analyzing the resulting product ions. nih.govnih.gov This process provides detailed structural information by revealing how the molecule breaks apart. youtube.comnih.gov

The fragmentation of this compound in MS/MS would likely proceed through several key pathways: youtube.comlibretexts.org

Alpha-cleavage: Cleavage of the C-C bond adjacent to the carbonyl group is a common fragmentation pathway for amides. libretexts.org This would result in the loss of an ethyl radical (•CH₂CH₃) to form the [M - 29]⁺ ion, or the loss of a propanoyl group to form the 4-chloroaniline (B138754) radical cation.

Cleavage of the amide bond: The C-N bond can also cleave, leading to the formation of the 4-chlorophenyl isocyanate radical cation or the propanoyl cation.

Loss of HCl: Fragmentation involving the loss of HCl from the molecular ion is another possibility.

The analysis of these fragmentation patterns allows for the confirmation of the connectivity of the different parts of the molecule. researchgate.netresearchgate.net

Vibrational Spectroscopic Methods: Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. youtube.compurdue.edu The absorption of IR radiation or the scattering of laser light in Raman spectroscopy corresponds to specific vibrational transitions within the molecule, providing a "fingerprint" of the functional groups present. smu.edu

For this compound, key vibrational modes include: dergipark.org.tr

N-H stretch: A characteristic absorption in the IR spectrum typically appears in the region of 3300-3500 cm⁻¹, indicating the presence of the amide N-H bond.

C=O stretch (Amide I band): A strong absorption in the IR spectrum, usually found between 1630 and 1680 cm⁻¹, is indicative of the carbonyl group of the amide.

N-H bend (Amide II band): This vibration, coupled with C-N stretching, typically appears in the range of 1510-1570 cm⁻¹.

C-H stretches: Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while aliphatic C-H stretches from the propanamide chain appear below 3000 cm⁻¹.

C-Cl stretch: The carbon-chlorine stretching vibration is typically found in the fingerprint region of the IR spectrum, between 600 and 800 cm⁻¹.

Correlational Analysis of Characteristic Vibrational Modes in Amide Structures

The vibrational characteristics of this compound are fundamental to its structural elucidation. Techniques such as Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy are pivotal in identifying the functional groups and their electronic environments within the molecule. nih.govpsu.edu

In the FT-IR and FT-Raman spectra of related amide structures, specific vibrational modes are of particular interest. The amide group itself gives rise to several characteristic bands. The N-H stretching vibration typically appears in the region of 3300-3100 cm⁻¹. The precise position of this band can provide insights into the extent of hydrogen bonding within the crystal lattice. The C=O stretching vibration, or Amide I band, is one of the most intense and informative bands, usually observed between 1700 and 1630 cm⁻¹. Its frequency is sensitive to the molecular conformation and hydrogen bonding interactions.

The Amide II band, resulting from a coupling of the N-H in-plane bending and C-N stretching vibrations, is found in the 1600-1500 cm⁻¹ range. The Amide III band, a more complex vibration involving C-N stretching, N-H bending, and other modes, appears around 1300-1200 cm⁻¹. The out-of-plane N-H wagging, or Amide V band, is also a key feature.

Furthermore, the vibrational modes of the chlorophenyl ring provide additional structural information. The C-Cl stretching vibration is typically observed in the lower frequency region of the spectrum. The aromatic C-H stretching vibrations are found above 3000 cm⁻¹, while the C=C stretching vibrations within the ring give rise to bands in the 1600-1450 cm⁻¹ region. The substitution pattern on the benzene (B151609) ring can be inferred from the pattern of overtone and combination bands in the 2000-1650 cm⁻¹ region and the out-of-plane C-H bending vibrations below 900 cm⁻¹.

A correlational analysis of these vibrational modes, often aided by computational methods like Density Functional Theory (DFT), allows for a detailed assignment of the observed spectral features and a deeper understanding of the intramolecular and intermolecular interactions governing the structure of this compound. nih.govnih.gov

In Situ Spectroscopic Monitoring of Reaction Dynamics

The synthesis of this compound can be monitored in real-time using in situ spectroscopic techniques. This approach provides valuable kinetic and mechanistic information, allowing for the optimization of reaction conditions. Techniques like FT-IR and Raman spectroscopy are well-suited for this purpose as they can track the consumption of reactants and the formation of the product by monitoring the characteristic vibrational bands of each species.

For instance, during the acylation of 4-chloroaniline with propanoyl chloride or propanoic anhydride (B1165640), the disappearance of the amine N-H stretching bands of the starting material and the appearance of the amide N-H and C=O stretching bands of the this compound product can be followed over time. Similarly, changes in the vibrational modes associated with the propanoyl group can be observed.

This real-time data allows for the determination of reaction rates, the identification of any transient intermediates, and the assessment of the reaction's endpoint. This level of process understanding is crucial for ensuring efficient and controlled synthesis of the target compound.

X-ray Diffraction (XRD) and Crystallographic Studies

X-ray diffraction techniques are indispensable for determining the three-dimensional arrangement of atoms in the solid state, providing definitive information about molecular structure and packing. carleton.eduyoutube.com

Single-Crystal X-ray Diffraction for Absolute Stereochemistry and Molecular Packing

Single-crystal X-ray diffraction (SC-XRD) stands as the gold standard for the unambiguous determination of molecular structure. carleton.edu By irradiating a single, well-ordered crystal with X-rays, a diffraction pattern is generated that can be mathematically transformed to yield a detailed three-dimensional model of the electron density within the unit cell. youtube.com This allows for the precise determination of bond lengths, bond angles, and torsion angles of this compound. carleton.edu

Table 1: Illustrative Crystallographic Data for a Related Phenylamide Compound

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 13.4292 |

| b (Å) | 8.8343 |

| c (Å) | 11.1797 |

| β (°) | 108.873 |

| Volume (ų) | 1255.9 |

| Z | 4 |

Note: This data is for a structurally related compound, (1E)-1-(4-Chlorophenyl)-N-hydroxy-3-(1H-imidazol-1-yl)propan-1-imine, and serves as an example of the type of information obtained from a single-crystal XRD study. researchgate.net

Powder X-ray Diffraction for Polymorphic System Analysis Methodologies

Powder X-ray diffraction (PXRD) is a powerful technique used to analyze the crystalline nature of a bulk sample. libretexts.org Instead of a single crystal, a finely powdered sample containing a multitude of randomly oriented crystallites is used. The resulting diffraction pattern is a unique fingerprint for a specific crystalline phase. researchgate.net

A key application of PXRD in the study of this compound is the analysis of polymorphism—the ability of a compound to exist in multiple crystalline forms. americanpharmaceuticalreview.comparticle.dk Different polymorphs can exhibit distinct physical properties. particle.dk PXRD can be used to identify the specific polymorphic form present in a sample by comparing its diffraction pattern to those of known polymorphs. researchgate.net

Furthermore, PXRD is instrumental in quantitative analysis, allowing for the determination of the relative amounts of different polymorphs in a mixture. nih.gov This is crucial in pharmaceutical and materials science applications where the presence of an undesired polymorph can significantly impact performance. The technique is also used to assess the crystallinity of a sample and to monitor for any phase transitions that may occur under different conditions, such as changes in temperature or humidity. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Properties Investigation

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. The wavelength of maximum absorbance (λ_max) corresponds to the energy difference between these orbitals.

For this compound, the UV-Vis spectrum is expected to show absorption bands arising from π → π* transitions within the chlorophenyl ring and n → π* transitions associated with the non-bonding electrons of the oxygen atom in the carbonyl group. The position and intensity of these absorption bands can be influenced by the solvent polarity and the electronic nature of the substituents on the aromatic ring.

Analysis of the UV-Vis spectrum can provide information about the extent of conjugation in the molecule and can be used to study interactions with other molecules or changes in the electronic environment. In some cases, shifts in the absorption bands upon changes in conditions can be indicative of structural or conformational changes. researchgate.netresearchgate.net

Chromatographic and Separation Techniques for Compound Purity and Characterization

Chromatographic techniques are essential for the separation, purification, and purity assessment of this compound. High-performance liquid chromatography (HPLC) is a widely used method for this purpose. sielc.comsielc.com

In a typical reversed-phase HPLC setup, a nonpolar stationary phase is used with a polar mobile phase. This compound, being a moderately polar compound, will interact with the stationary phase, and its retention time will depend on the specific conditions, such as the composition of the mobile phase (e.g., a mixture of acetonitrile (B52724) and water) and the type of column used. sielc.comsielc.com

By monitoring the eluent with a suitable detector, such as a UV detector set to a wavelength where the compound absorbs, a chromatogram is obtained. The presence of a single, sharp peak at a specific retention time is indicative of a pure compound. The area under the peak is proportional to the concentration of the compound, allowing for quantitative analysis. HPLC can also be used to separate this compound from starting materials, byproducts, and other impurities, making it an invaluable tool for both analytical and preparative purposes. sielc.com

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for the separation, identification, and quantification of this compound. The development of a robust HPLC method is critical for ensuring the quality and purity of the compound, particularly in research and manufacturing settings. The process involves a systematic optimization of chromatographic conditions to achieve adequate separation from potential impurities and degradation products.

Method Development: The primary goal of method development is to achieve a suitable separation of the target analyte from all other components in the sample matrix. For this compound, a reversed-phase HPLC (RP-HPLC) method is typically employed due to the compound's moderate polarity. youtube.comnih.gov The development process focuses on several key parameters:

Column Selection: A C18 (octadecylsilane) column is a common first choice, offering excellent retention and selectivity for a wide range of organic molecules. Column dimensions, particle size, and pore size are chosen to balance efficiency, resolution, and analysis time. A typical column might be 150 mm in length, 4.6 mm in internal diameter, with a 5 µm particle size.

Mobile Phase Composition: The mobile phase typically consists of a mixture of an aqueous component (often water with a buffer or acid modifier) and an organic solvent like acetonitrile or methanol. epa.govresearchgate.net The ratio of organic to aqueous phase is adjusted to control the retention time of this compound. Using a gradient elution, where the proportion of the organic solvent is increased over time, can help in eluting more strongly retained impurities and reduce the analysis time. The addition of a small amount of acid, such as 0.1% acetic acid or formic acid, to the mobile phase can improve peak shape and reproducibility by suppressing the ionization of any acidic or basic functional groups. epa.gov

Detection Wavelength: this compound contains a chromophore (the chlorophenyl group) that absorbs ultraviolet (UV) light. A UV detector is therefore suitable for its analysis. The optimal detection wavelength is determined by acquiring the UV spectrum of the compound and selecting the wavelength of maximum absorbance (λmax) to ensure the highest sensitivity.

Flow Rate and Temperature: The flow rate of the mobile phase and the column temperature are optimized to achieve the best balance between resolution, analysis time, and back pressure. A flow rate of 1.0 mL/min is common, and maintaining a constant column temperature (e.g., 30 °C) ensures reproducible retention times. youtube.com

Method Validation: Once developed, the HPLC method must be validated to demonstrate its suitability for the intended purpose, following guidelines such as those from the International Council for Harmonisation (ICH). frontiersin.org Validation ensures the reliability of the analytical results. Key validation parameters include:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed using recovery studies on spiked samples. pensoft.net

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at different levels: repeatability (intra-day) and intermediate precision (inter-day). nih.govpensoft.net

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. frontiersin.org

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH of the mobile phase, flow rate, column temperature). youtube.com This provides an indication of its reliability during normal usage. youtube.com

Table 1: Example of Optimized HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

|---|---|

| Instrument | High-Performance Liquid Chromatography system with UV-Vis Detector |

| Column | Reversed-Phase C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | A: 0.1% Acetic Acid in Water B: Acetonitrile |

| Elution Mode | Isocratic (e.g., 60:40 A:B) or Gradient |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | Determined by UV scan (typically ~245-255 nm) |

| Injection Volume | 10 µL |

Table 2: Typical Validation Summary for a Developed HPLC Method

| Validation Parameter | Typical Acceptance Criteria |

|---|---|

| Linearity (Correlation Coefficient, r²) | ≥ 0.999 |

| Accuracy (% Recovery) | 98.0% - 102.0% |

| Precision (% RSD for Repeatability) | ≤ 2.0% |

| Precision (% RSD for Intermediate Precision) | ≤ 2.0% |

| LOD | Signal-to-Noise Ratio ≥ 3:1 |

| LOQ | Signal-to-Noise Ratio ≥ 10:1 |

| Robustness | % RSD ≤ 2.0% for varied conditions |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Component Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique ideal for the separation, identification, and quantification of volatile and semi-volatile organic compounds. nih.gov In the context of this compound, GC-MS is not typically used for the analysis of the final, high-boiling point amide itself. Instead, it is an invaluable tool for profiling volatile components that may be present as impurities from the synthesis process or as degradation products. glsciences.eu Such components can include unreacted starting materials, residual solvents, or by-products.

Methodology: A sample of this compound is first dissolved in a suitable, volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate). For trace-level analysis of highly volatile components, a static headspace (HS-GC-MS) or purge and trap technique may be employed to concentrate the analytes before injection. mdpi.com

Gas Chromatography (GC): The dissolved sample is injected into the GC inlet, where it is vaporized. The volatile components are then swept by an inert carrier gas (typically helium or hydrogen) onto a long, thin capillary column. mdpi.com The column, commonly coated with a non-polar or mid-polar stationary phase (like 5% phenyl-polysiloxane), separates the components based on their boiling points and interactions with the phase. A temperature program, which gradually increases the column oven temperature, is used to elute the compounds in order of increasing boiling point. mdpi.com

Mass Spectrometry (MS): As each separated component elutes from the GC column, it enters the ion source of the mass spectrometer. Here, molecules are bombarded with high-energy electrons (typically 70 eV in Electron Ionization mode), causing them to fragment into a set of characteristic, charged ions. The mass spectrometer then separates these fragments based on their mass-to-charge ratio (m/z) and records their relative abundance. The resulting plot of abundance versus m/z is the mass spectrum.

Component Identification: The identification of an unknown volatile component is a two-step process. First, the retention time of its peak in the chromatogram provides an initial indication. Second, its mass spectrum, which serves as a molecular "fingerprint," is compared against extensive spectral libraries, such as the NIST (National Institute of Standards and Technology) or Wiley databases. nih.gov A high match score suggests a confident identification of the compound.

Potential volatile components in a sample of this compound could include:

4-Chloroaniline: A key starting material in many synthesis routes.

Propanoic anhydride or Propanoyl chloride: The acylating agent used in the synthesis.

Propanoic acid: A potential hydrolysis product of the acylating agent.

Dichloromethane or Toluene: Common solvents used in the reaction or purification steps.

Table 3: Potential Volatile Components in this compound Samples and their GC-MS Characteristics

| Potential Volatile Component | Reason for Presence | Key Diagnostic Ions (m/z) |

|---|---|---|

| 4-Chloroaniline | Unreacted starting material | 127 (M+), 92, 65 |

| Propanoic acid | Hydrolysis of acylating agent | 74 (M+), 45, 29, 27 |

| Dichloromethane | Residual solvent | 84 (M+), 49, 51 |

| Toluene | Residual solvent | 92 (M+), 91, 65 |

Compound Reference Table

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of this compound at the electronic level. These ab initio (from first principles) and Density Functional Theory (DFT) methods solve approximations of the Schrödinger equation to provide detailed information about molecular orbitals, charge distribution, and reactivity.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic properties of molecules like this compound. researchgate.netresearchgate.net By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance between computational cost and accuracy. researchgate.net

DFT calculations can determine the optimized molecular geometry and provide insights into the molecule's frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap generally suggests higher reactivity. researchgate.net

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical behavior of this compound. researchgate.netresearchgate.netscielo.org.mx These descriptors provide a quantitative basis for understanding the molecule's potential for interaction.

Table 1: Global Reactivity Descriptors Derived from DFT

| Descriptor | Formula | Significance |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |

| Chemical Softness (S) | S = 1 / η | A measure of the molecule's polarizability. |

| Electronegativity (χ) | χ = (I + A) / 2 | The power to attract electrons. |

Furthermore, DFT can be used to generate Molecular Electrostatic Potential (MEP) maps, which visualize the charge distribution across the molecule. These maps identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, offering predictions for sites of chemical reactions and intermolecular interactions. researchgate.net

Ab Initio Methods for High-Accuracy Electronic Structure Calculations

Ab initio methods are a class of quantum chemistry techniques that solve the electronic Schrödinger equation from first principles, without reliance on empirical parameters. wikipedia.org These methods are systematically improvable, meaning that higher levels of theory and larger basis sets can bring the calculated results closer to the exact solution. acs.org

The simplest ab initio method is the Hartree-Fock (HF) theory, which provides a foundational description of the electronic structure by considering the average effect of electron-electron repulsion. wikipedia.org However, for higher accuracy, post-Hartree-Fock methods are necessary as they more explicitly account for electron correlation—the instantaneous interactions between electrons that HF theory neglects.

Prominent high-accuracy methods include:

Møller-Plesset Perturbation Theory (MP) : This method improves upon the HF solution by treating electron correlation as a perturbation. MP2, the second-order correction, is a common starting point for correlated calculations.

Coupled Cluster (CC) Theory : Regarded as the "gold standard" in quantum chemistry, Coupled Cluster theory offers a highly accurate treatment of electron correlation. arxiv.org Methods like CCSD(T), which includes single, double, and a perturbative treatment of triple excitations, can achieve "chemical accuracy" for many molecular properties, though at a significant computational cost. arxiv.orgaps.orgnih.gov

For a molecule like this compound, these high-accuracy methods can provide benchmark data for its electronic energy, dipole moment, and polarizability, serving as a reference for more computationally efficient methods like DFT.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of this compound over time. By solving Newton's equations of motion for a system of atoms, MD simulations can model how the molecule moves, changes its shape, and interacts with other molecules, such as solvents or biological receptors. researchgate.net

Solvent Effects and Dynamic Behavior Simulation

The behavior of this compound can be significantly influenced by its solvent environment. rsc.orgresearchgate.net MD simulations with explicit solvent molecules provide a realistic model to study these effects. scispace.com Simulations can reveal how solvent polarity and hydrogen-bonding capability affect the conformational preferences of the molecule. rsc.orgnih.govnih.gov

For instance, a polar solvent might stabilize a more polar conformer of this compound through dipole-dipole interactions or hydrogen bonding, while a non-polar solvent might favor a less polar, more compact structure. By analyzing the simulation trajectories, one can study:

Radial Distribution Functions (RDFs) : To understand the structuring of solvent molecules around specific atoms or functional groups of the solute.

Hydrogen Bond Dynamics : To calculate the average number and lifetime of hydrogen bonds between the solute and solvent.

Conformational Transitions : To observe how the solvent environment facilitates or hinders changes in the molecule's shape. nih.gov

These simulations are critical for bridging the gap between the properties of an isolated molecule and its behavior in a real-world chemical or biological system. nih.gov

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical approaches used to correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. nih.govnih.govresearchgate.net For this compound and its derivatives, QSAR can be a valuable tool in drug design to predict efficacy and guide the synthesis of new, more potent analogues. nih.govmdpi.comnih.govekb.eg

The core principle of QSAR/QSPR is that the variations in the activity or property of a group of molecules are dependent on the variations in their structural features. nih.gov The process involves several key steps:

Data Set Collection : A series of structurally related compounds (like various substituted N-aryl propanamides) with experimentally measured biological activities (e.g., IC₅₀ values) or properties is assembled. nih.govmdpi.commdpi.com

Descriptor Calculation : A wide range of molecular descriptors are calculated for each compound. These descriptors are numerical values that encode different aspects of the molecular structure.

Model Development : Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are used to build a mathematical equation that links the descriptors to the observed activity. nih.gov

Model Validation : The predictive power of the model is rigorously tested using internal (e.g., cross-validation) and external validation techniques to ensure its reliability. researchgate.net

Table 3: Types of Descriptors Used in QSAR/QSPR Models

| Descriptor Type | Examples | Information Encoded |

|---|---|---|

| Topological | Wiener index, Kappa shape indices | Molecular size, shape, and branching. mdpi.com |

| Physicochemical | LogP (lipophilicity), Molar Refractivity | Hydrophobicity, polarizability. mdpi.com |

| Electronic | Dipole moment, HOMO/LUMO energies | Charge distribution, reactivity. nih.gov |

| 3D/Steric | Molecular volume, Surface area | Three-dimensional shape and bulk. |

A successful QSAR model for this compound derivatives could identify which structural features—such as the nature and position of substituents on the phenyl ring—are most important for a desired activity. nih.gov This provides a rational basis for designing new compounds with enhanced performance. nih.gov

Mechanistic Investigations of N 4 Chlorophenyl Propanamide Interactions

Biochemical and Enzymatic Interaction Mechanisms

The biochemical interactions of N-(4-Chlorophenyl)propanamide are primarily characterized by its susceptibility to enzymatic hydrolysis, a common metabolic pathway for amide-containing compounds in biological systems. The central mechanism involves the cleavage of the amide bond, which is catalyzed by a class of enzymes known as hydrolases.

While specific studies elucidating the binding of this compound to enzyme active sites are not extensively documented, significant insights can be drawn from research on analogous compounds, such as the herbicide propanil (B472794) (3',4'-dichloropropionanilide), and the enzymes that metabolize them. The primary enzymes responsible for the hydrolysis of such acylanilides are aryl acylamidases (EC 3.5.1.13) nih.govwikipedia.org.

The binding of substrates to the active site of aryl acylamidases is dictated by the three-dimensional structure of the enzyme's catalytic pocket. X-ray crystallography studies of bacterial aryl acylamidases have revealed a conserved α/β fold class structure with an open twisted β-sheet core surrounded by α-helices nih.gov. The active site typically features a catalytic triad, often composed of serine, cis-serine, and lysine (B10760008) residues, which is characteristic of the Amidase Signature (AS) family of enzymes nih.gov.

For a substrate like this compound, the binding orientation within the active site would likely involve the following interactions:

Hydrophobic Interactions: The chlorophenyl ring is expected to fit into a hydrophobic pocket within the active site, a common feature for accommodating aryl moieties.

Hydrogen Bonding: The amide linkage is crucial for correct positioning and catalysis. The carbonyl oxygen and the amide hydrogen can form hydrogen bonds with amino acid residues in the active site, orienting the amide bond for nucleophilic attack.

Catalytic Residue Interaction: The carbonyl carbon of the amide bond is positioned in close proximity to the nucleophilic serine residue of the catalytic triad.

A study on a bacterial aryl acylamidase identified two specific residues, Tyr136 and Thr330, that interact with the ligand through water molecules, contributing to a hydrogen-bonding network that facilitates catalysis nih.gov. It is plausible that similar interactions would govern the binding of this compound.

The hydrolysis of this compound by aryl acylamidases follows Michaelis-Menten kinetics, where the rate of reaction is dependent on the substrate concentration. The key kinetic parameters, Michaelis constant (K_m) and maximum velocity (V_max), describe the enzyme's affinity for the substrate and its maximum catalytic rate, respectively. For an aryl acylamidase isolated from dandelion roots that hydrolyzes propanil, the apparent K_m was determined to be 1.7 × 10⁻⁴ M researchgate.net. Given the structural similarity, the K_m value for this compound with a similar enzyme would be expected to be in a comparable range.

The mechanism of enzymatic hydrolysis of the amide bond is a well-established two-step process:

Acylation: The serine residue in the catalytic triad, acting as a nucleophile, attacks the carbonyl carbon of the amide bond. This results in the formation of a tetrahedral intermediate, which then collapses to release the amine product (4-chloroaniline) and forms a covalent acyl-enzyme intermediate.

Deacylation: A water molecule, activated by a basic residue (such as histidine or lysine) in the active site, acts as a nucleophile and attacks the carbonyl carbon of the acyl-enzyme intermediate taylorandfrancis.com. This leads to the formation of another tetrahedral intermediate, which subsequently breaks down to release the carboxylic acid product (propanoic acid) and regenerates the free enzyme.

Studies on plant aryl acylamidases have shown that these enzymes can be inhibited by sulfhydryl reagents and certain metal ions, indicating the importance of specific amino acid residues and cofactors for their activity researchgate.net.

Interactions with Biomolecular Systems (e.g., Proteins, Nucleic Acids)

Beyond direct enzymatic catalysis, this compound has the potential to interact with a variety of other biomolecular systems, which can be investigated using computational and biophysical methods.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor or enzyme. This method can be employed to model the interaction of this compound with various proteins to identify potential binding sites and estimate the binding affinity. For structurally related propanamide derivatives that act as antagonists for the Transient Receptor Potential Vanilloid 1 (TRPV1), docking studies have been instrumental in highlighting crucial hydrogen bonds and hydrophobic interactions that contribute to their potency nih.gov. A similar approach for this compound could reveal key interactions within the binding pockets of various proteins.

Allosteric modulation occurs when a ligand binds to a site on a protein that is distinct from the primary (orthosteric) binding site, leading to a change in the protein's conformation and, consequently, its activity. This is a key mechanism for the regulation of many enzymes and receptors.

While there is no direct evidence of this compound acting as an allosteric modulator, compounds with similar chemical features have been shown to exhibit such properties. The binding of an allosteric modulator can either enhance (positive allosteric modulator, PAM) or inhibit (negative allosteric modulator, NAM) the protein's response to its primary ligand. This modulation is achieved by inducing conformational changes that are transmitted through the protein structure from the allosteric site to the active or orthosteric site. These conformational changes can alter the binding affinity of the primary ligand or the catalytic efficiency of the enzyme.

The study of such conformational changes can be accomplished using techniques like X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and circular dichroism (CD) spectroscopy. These methods can provide detailed information on how the binding of a ligand like this compound could alter the secondary and tertiary structure of a protein.

Environmental Transformation and Degradation Pathways

The environmental fate of this compound is largely determined by microbial degradation, as it is a xenobiotic compound. The primary transformation pathway is the enzymatic hydrolysis of the amide bond, leading to the formation of more readily degradable intermediates.

The biodegradation of the structurally similar herbicide propanil has been extensively studied and serves as an excellent model for the environmental transformation of this compound. The initial and most critical step in the degradation of propanil is its hydrolysis to 3,4-dichloroaniline (B118046) (DCA) and propionic acid proquest.comnih.govresearchgate.net. This reaction is catalyzed by aryl acylamidases produced by a wide range of soil microorganisms, including bacteria from the genera Pseudomonas, Rhodococcus, and Acinetobacter proquest.comnih.govresearchgate.net.

Following this analogy, the degradation pathway for this compound would proceed as follows:

Initial Hydrolysis: Soil microorganisms secrete aryl acylamidases that hydrolyze this compound into 4-chloroaniline (B138754) and propanoic acid.

this compound + H₂O → 4-Chloroaniline + Propanoic Acid

Degradation of Intermediates:

Propanoic Acid: This is a simple fatty acid that can be readily utilized by a wide variety of microorganisms as a carbon and energy source and is mineralized to CO₂ and H₂O through central metabolic pathways like the citric acid cycle.

4-Chloroaniline: This is a more persistent and toxic intermediate. Its further degradation is a crucial step in the complete detoxification of the parent compound. The microbial degradation of chlorinated anilines typically proceeds through an oxidative pathway. This involves the action of dioxygenase enzymes that hydroxylate the aromatic ring, leading to the formation of chlorocatechols. For example, the degradation of 4-chloroaniline can lead to the formation of 4-chlorocatechol (B124253) nih.gov.

Ring Cleavage: The chlorocatechol intermediate undergoes ring cleavage, another enzymatic step catalyzed by dioxygenases. This breaks open the aromatic ring, forming aliphatic intermediates that can then enter central metabolic pathways to be further mineralized.

Several bacterial strains have been identified that can degrade propanil and its aniline (B41778) byproducts. For instance, a mixed culture of Geobacter sp., Paracoccus denitrificans, Pseudomonas sp., and Rhodococcus sp. was shown to effectively degrade propanil and 3,4-dichloroaniline under anaerobic conditions proquest.com. Similarly, Acinetobacter baumannii has been shown to degrade propanil via an ortho-cleavage pathway for the aromatic ring nih.govresearchgate.net. It is highly probable that similar microbial consortia and enzymatic machinery are involved in the environmental degradation of this compound.

The persistence of this compound in the environment will depend on factors such as soil type, pH, temperature, and the presence of a competent microbial population. The formation of the 4-chloroaniline intermediate is of environmental significance due to its potential toxicity and persistence.

Table of Predicted Environmental Fate Properties for a Structurally Related Compound

The following table presents predicted environmental fate data for N-(4-Chlorophenyl)-2,2,3,3,4,4,4-heptafluorobutanamide, a structurally related compound, which can provide an indication of the potential environmental behavior of this compound.

Photolytic and Hydrolytic Degradation Mechanisms in Environmental Matrices

The environmental fate of this compound is significantly influenced by its susceptibility to degradation through photolytic and hydrolytic pathways. These abiotic processes are crucial in determining the persistence and transformation of the compound in aqueous and soil environments.

Photolytic Degradation:

Direct photolysis of this compound in environmental matrices is anticipated to occur through the absorption of ultraviolet (UV) radiation, leading to the cleavage of its chemical bonds. The primary chromophore in the molecule is the chlorophenyl group, which absorbs UV light. The degradation mechanism is likely to involve two main pathways:

Homolytic Cleavage of the Amide Bond: Absorption of UV energy can lead to the homolytic cleavage of the C-N bond in the amide linkage. This would generate a 4-chlorophenylaminyl radical and a propanoyl radical. These highly reactive radical species would then undergo further reactions with other molecules in the environment, such as oxygen and water, to form various transformation products.

Reductive Dechlorination: Another potential photolytic pathway is the reductive dechlorination of the aromatic ring. This process involves the cleavage of the carbon-chlorine bond, leading to the formation of N-phenylpropanamide and a chloride radical.

The rate and extent of photolytic degradation are dependent on factors such as the intensity and wavelength of light, the presence of photosensitizers in the environment (e.g., humic substances), and the pH of the medium.

Hydrolytic Degradation:

Hydrolysis of the amide bond is a key degradation pathway for this compound in aqueous environments. pearson.compressbooks.pub This reaction can be catalyzed by either acid or base. pearson.compressbooks.publibretexts.orgyoutube.com

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the amide is protonated, which increases the electrophilicity of the carbonyl carbon. pearson.comyoutube.com A subsequent nucleophilic attack by a water molecule on the carbonyl carbon leads to the formation of a tetrahedral intermediate. youtube.com The collapse of this intermediate, followed by deprotonation, results in the cleavage of the amide bond to yield propanoic acid and 4-chloroaniline. pearson.comyoutube.com The 4-chloroaniline is then protonated to form the 4-chloroanilinium ion. youtube.com

Base-Catalyzed Hydrolysis: In basic conditions, a hydroxide (B78521) ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. pearson.comlibretexts.org This is typically the rate-determining step. The intermediate then expels the 4-chloroanilide anion, which is a poor leaving group, to form propanoic acid. The propanoic acid is immediately deprotonated by the base to form a carboxylate salt, and the 4-chloroanilide anion is protonated by water to yield 4-chloroaniline. libretexts.org

The rate of hydrolysis is generally slow at neutral pH but increases significantly under strongly acidic or basic conditions. Temperature also plays a crucial role, with higher temperatures accelerating the rate of hydrolysis.

| Degradation Pathway | Conditions | Primary Products | Influencing Factors |

|---|---|---|---|

| Photolysis | UV Radiation | 4-chlorophenylaminyl radical, propanoyl radical, N-phenylpropanamide | Light intensity, wavelength, presence of photosensitizers |

| Acid-Catalyzed Hydrolysis | Low pH, Heat | Propanoic acid, 4-chloroanilinium ion | pH, Temperature |

| Base-Catalyzed Hydrolysis | High pH, Heat | Propanoate, 4-chloroaniline | pH, Temperature |

Biodegradation Pathways and Microbial Metabolite Identification

Microbial degradation is a critical process for the transformation and ultimate mineralization of this compound in soil and aquatic systems. The primary enzymatic attack typically involves the hydrolysis of the amide bond by amidase or acylamidase enzymes, a common strategy employed by microorganisms to break down acylanilide compounds.

The biodegradation pathway of this compound is expected to be analogous to that of the structurally similar herbicide propanil (N-(3,4-dichlorophenyl)propanamide). nih.govresearchgate.net Studies on propanil degradation have shown that various soil microorganisms, including bacteria from the genera Acinetobacter, Pseudomonas, Rhodococcus, and Xanthomonas, are capable of utilizing it as a source of carbon and nitrogen. nih.govresearchgate.netproquest.com

The initial and rate-limiting step in the biodegradation is the enzymatic hydrolysis of the amide linkage. This reaction is catalyzed by an aryl acylamidase, which cleaves the bond between the carbonyl carbon and the nitrogen atom. This results in the formation of two primary metabolites:

4-chloroaniline (4-CA)

Propanoic acid

Propanoic acid is a simple fatty acid that can be readily metabolized by a wide range of microorganisms through central metabolic pathways like the citric acid cycle.

The fate of 4-chloroaniline is of greater environmental concern due to its potential toxicity. Further microbial degradation of 4-chloroaniline can occur, typically initiated by dioxygenase enzymes that hydroxylate the aromatic ring. This leads to the formation of catechols (e.g., 4-chlorocatechol), which can then undergo ring cleavage, either through an ortho- or meta-cleavage pathway, eventually leading to intermediates that can enter central metabolism. nih.govresearchgate.net

| Step | Enzyme | Reactant | Metabolites | Responsible Microorganisms (Inferred) |

|---|---|---|---|---|

| 1. Amide Hydrolysis | Aryl Acylamidase | This compound | 4-chloroaniline, Propanoic acid | Acinetobacter sp., Pseudomonas sp., Rhodococcus sp. |

| 2. Aromatic Ring Hydroxylation | Dioxygenase | 4-chloroaniline | 4-chlorocatechol | Pseudomonas sp. |

| 3. Aromatic Ring Cleavage | Catechol dioxygenase | 4-chlorocatechol | Ring-cleavage products (e.g., muconic acids) | Various soil bacteria |

Chemical Reactivity and Stability Studies

Acid-Base Reactivity and Protonation Equilibria

The acid-base properties of this compound are primarily dictated by the amide functional group. Amides are generally considered neutral compounds in aqueous solution, exhibiting very weak acidic and basic properties.

Acidity: The hydrogen atom attached to the nitrogen in the amide group is weakly acidic. The pKa of the N-H bond in a typical secondary amide is around 18, making it a much weaker acid than alcohols or water. indiana.edu The acidity is a result of the resonance stabilization of the resulting conjugate base (amidate anion), where the negative charge is delocalized between the nitrogen and the oxygen atom. For the related compound N-phenylpropanamide, a predicted pKa value is approximately 15.12. The presence of the electron-withdrawing chloro group on the phenyl ring in this compound would be expected to slightly increase the acidity (lower the pKa) compared to the unsubstituted analogue. However, deprotonation of the amide N-H requires a very strong base and does not occur under typical environmental or physiological conditions.

Basicity: The amide group is also a very weak base. The lone pair of electrons on the nitrogen atom is delocalized into the carbonyl group through resonance, which significantly reduces its availability for protonation. Consequently, the nitrogen atom in amides is not basic. Protonation, when it occurs under strongly acidic conditions, happens at the carbonyl oxygen atom. The lone pairs on the oxygen are more available for bonding with a proton. This protonation makes the carbonyl carbon more electrophilic and is the initial step in acid-catalyzed hydrolysis.

The protonation equilibrium can be summarized as follows:

R-C(=O)-NH-R' + H⁺ ⇌ R-C(=O⁺H)-NH-R'

Due to its very weak basicity, this compound will exist predominantly in its neutral, non-protonated form in all but the most strongly acidic aqueous solutions.

Oxidation-Reduction Potentials and Electrochemical Behavior

The electrochemical behavior of this compound is characterized by the oxidation of the aromatic amine moiety and potential reduction of the carbon-chlorine bond.

Oxidation:

The oxidation of this compound is expected to occur on the electron-rich aniline ring system. Electrochemical studies on anilines and other aromatic amines show that they can be oxidized, typically through a one-electron transfer, to form a radical cation. The stability and subsequent reactions of this radical cation depend on the molecular structure and the reaction medium.

The oxidation potential is influenced by the substituents on the aromatic ring. The electron-donating amide group (specifically, the nitrogen lone pair) facilitates oxidation, while the electron-withdrawing chlorine atom makes the oxidation more difficult (i.e., occurs at a more positive potential) compared to an unsubstituted N-phenylpropanamide. Studies on substituted anilines have established clear relationships between their oxidation potentials and the electronic properties of the substituents. rsc.org

The likely mechanism for the electrochemical oxidation involves the initial formation of a radical cation centered on the nitrogen atom. This reactive intermediate can then undergo further reactions, such as dimerization (e.g., C-C or C-N coupling with another radical cation or a neutral molecule) or reaction with nucleophiles present in the solvent system. utexas.edu

Reduction:

The reduction of this compound would likely involve the C-Cl bond on the phenyl ring. Aryl halides can be electrochemically reduced, leading to the cleavage of the carbon-halogen bond and the formation of a carbanion intermediate, which is then protonated by a proton source in the medium to yield the dechlorinated product, N-phenylpropanamide. This reductive dechlorination generally requires a significantly negative potential.

| Property | Description | Key Species/Intermediates |

|---|---|---|

| Acidity (N-H bond) | Very weakly acidic (pKa ≈ 15-18). Requires a strong base for deprotonation. | Amidate anion (conjugate base) |

| Basicity | Very weakly basic. Protonation occurs on the carbonyl oxygen under strong acid conditions. | O-protonated amide |

| Electrochemical Oxidation | Occurs on the aniline ring system, forming a radical cation. Potential is influenced by substituents. | Radical cation |

| Electrochemical Reduction | Potential reductive cleavage of the C-Cl bond at negative potentials. | Aryl carbanion |

Advanced Analytical Methodologies for N 4 Chlorophenyl Propanamide Research

Development of Highly Sensitive Detection Techniques

The pursuit of lower detection limits and higher specificity in the analysis of N-(4-Chlorophenyl)propanamide has led to the development of advanced analytical platforms. These methodologies are essential for trace analysis in complex samples.

Hyphenated Chromatographic-Spectroscopic Methodologies

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are powerful tools for the analysis of this compound. chemijournal.comnih.gov The combination of liquid chromatography (LC) or gas chromatography (GC) with mass spectrometry (MS) is particularly effective, providing both separation of the analyte from a mixture and its structural identification at a molecular level. researchgate.netsaspublishers.com

Gas chromatography-mass spectrometry (GC-MS) serves as a robust method for the analysis of volatile and semi-volatile compounds like this compound. nih.gov The compound is first separated from the sample matrix based on its boiling point and interaction with the GC column's stationary phase, before being fragmented and detected by the mass spectrometer. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for unambiguous identification.

Liquid chromatography-mass spectrometry (LC-MS) is highly suitable for analyzing this compound in liquid samples. LC-MS combines the separation power of high-performance liquid chromatography (HPLC) with the detection sensitivity and specificity of mass spectrometry. nih.gov This technique is advantageous for its ability to handle a wide range of compound polarities and for its exceptional sensitivity, often reaching nanomolar detection limits. nih.gov

Table 1: Comparison of Hyphenated Techniques for this compound Analysis

| Technique | Principle | Typical Application | Advantages |

|---|---|---|---|

| GC-MS | Separates volatile compounds based on boiling point, followed by mass-based detection. nih.gov | Analysis of organic pollutants, quality control. | High resolution, provides structural information. |

| LC-MS | Separates compounds in a liquid mobile phase, followed by mass-based detection. researchgate.net | Pharmaceutical analysis, environmental monitoring. | High sensitivity, suitable for non-volatile compounds. |

| LC-NMR | Couples liquid chromatography with Nuclear Magnetic Resonance spectroscopy. | Structural elucidation of unknown impurities. | Provides detailed structural information of separated compounds. |

Electrochemical Sensing Platforms for Trace Analysis

Electrochemical sensors offer a rapid, cost-effective, and highly sensitive alternative for the detection of electroactive compounds. mdpi.com For this compound, sensing platforms can be designed based on the electrochemical oxidation or reduction of the molecule at a modified electrode surface. The development of these sensors often involves the use of nanomaterials, such as graphene or metal nanoparticles, to enhance the electrode's surface area and catalytic activity, thereby improving sensitivity and selectivity. mdpi.com

Techniques like differential pulse voltammetry (DPV) are employed to achieve low detection limits. In a typical application, the sensor's current response is measured as a function of the concentration of this compound. While specific sensors for this compound are not widely documented, the principles have been successfully applied to structurally similar aromatic amines and pharmaceutical compounds. mdpi.comnih.gov For instance, a sensor developed for a related compound, N-(4-hydroxyphenyl)acetamide (Acetaminophen), using a modified glassy carbon electrode demonstrated a limit of detection in the nanomolar range. nih.gov This indicates a strong potential for developing similar high-performance sensors for this compound.

Table 2: Performance Characteristics of an Electrochemical Sensor for a Structurally Related Compound

| Analyte | Sensing Technique | Electrode Material | Limit of Detection (LOD) | Linear Range |

|---|---|---|---|---|

| Acetaminophen | Voltammetry | Spinel Vanadium Nano Ferrite (VFe₂O₄)-modified GCE | 8.20 nM | Not Specified |

This table illustrates the potential performance for a sensor targeting a compound structurally similar to this compound. nih.gov

In Situ and Operando Analytical Techniques for Reaction Monitoring

Understanding and optimizing the synthesis of this compound requires real-time monitoring of the reaction as it occurs. In situ (in the reaction vessel) and operando (while the reaction is running) techniques provide dynamic information about reaction kinetics, intermediate species, and catalyst behavior without altering the reaction environment. nih.govmdpi.com

Real-Time Spectroscopic Analysis of Reaction Progress

Spectroscopic methods such as Near-Infrared (NIR), Raman, and Attenuated Total Reflection-Fourier Transform Infrared (ATR-FTIR) spectroscopy are powerful Process Analytical Technology (PAT) tools for real-time reaction monitoring. mdpi.comnih.gov These non-invasive techniques use fiber-optic probes inserted directly into the reaction vessel to continuously collect spectra. researchgate.net

By tracking the characteristic vibrational bands of reactants (e.g., 4-chloroaniline (B138754) and propanoyl chloride) and the product (this compound), these methods can quantify their concentrations throughout the reaction. nih.gov This allows for precise determination of reaction endpoints, optimization of process parameters, and ensures consistent product quality. For example, NIR spectroscopy has been successfully used to monitor multi-step syntheses in real-time, providing concentration data that correlates strongly with offline HPLC measurements. nih.gov

Table 3: Application of Real-Time Spectroscopy for Reaction Monitoring

| Technique | Information Gained | Advantages |

|---|---|---|

| ATR-FTIR | Changes in functional groups (e.g., C=O, N-H bonds). | High specificity, sensitive to changes in molecular structure. |

| Raman | Vibrational modes of molecules, particularly non-polar bonds. | Can be used in aqueous media, minimal sample preparation. |

| NIR | Overtone and combination bands of vibrations (e.g., C-H, N-H, O-H). nih.gov | High penetration depth, allows for non-destructive in situ monitoring. nih.gov |

Monitoring Intermediate Formation and Catalyst Performance